3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one
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Overview
Description
The compound contains several functional groups including a pyrazinone, a dioxin ring, and a thioether linking a chlorobenzyl group. Pyrazinones are a type of heterocyclic compound that often exhibit biological activity. Dioxins are a group of chemically related compounds that are environmental pollutants . The thioether and chlorobenzyl groups could potentially influence the reactivity and properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dioxin ring, in particular, is a type of aromatic compound that can contribute to the stability of the molecule .Scientific Research Applications
Anticancer Activity
A study by Hammam et al. (2005) explored the synthesis of fluoro substituted benzo[b]pyran derivatives, leading to compounds with anti-lung cancer activity. These derivatives, including compounds related to the chemical structure of interest, demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This suggests potential for the development of novel anticancer therapeutics based on this chemical scaffold (Hammam, El-Salam, Mohamed, & Hafez, 2005).
B-Raf Kinase Inhibition
Yang et al. (2012) synthesized and evaluated novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives for their B-Raf inhibitory and anti-proliferation activities. The study found that compound C14 exhibited potent biological activity against B-Raf(V600E) and human melanoma cell line WM266.4, suggesting the potential utility of these derivatives as B-Raf kinase inhibitors for therapeutic applications (Yang et al., 2012).
Novel Tricyclic Ring System
Eller et al. (2009) reported the synthesis of derivatives of a novel tricyclic ring system, pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. These compounds were obtained through reactions involving 2-pyrazolin-5-ones and 3-chloro-2-pyrazinecarbonyl chloride, demonstrating the versatility of the core structure for the development of new compounds with potential pharmacological activities (Eller, Zhang, Habicht, Datterl, & Holzer, 2009).
Safety and Hazards
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-14-3-1-13(2-4-14)12-26-18-19(23)22(8-7-21-18)15-5-6-16-17(11-15)25-10-9-24-16/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQFEIXXDIRHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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